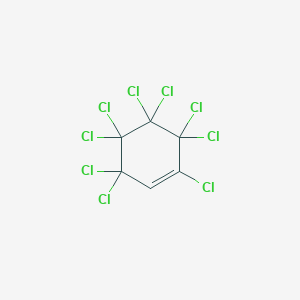
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene is a highly chlorinated cycloalkene This compound is characterized by the presence of nine chlorine atoms attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene typically involves the chlorination of cyclohexene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is highly exothermic and requires careful temperature regulation to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors allows for better control of reaction parameters, ensuring high yield and purity of the product. The chlorination process is optimized to minimize the formation of by-products and to ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Reduction: Formation of partially dechlorinated cyclohexenes.
Substitution: Formation of cyclohexenes with different functional groups replacing chlorine atoms.
Scientific Research Applications
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analog with six chlorine atoms.
1,2,3,4,5,6,7,8-Octachlorocyclooctane: A similar compound with eight chlorine atoms on a cyclooctane ring.
1,2,3,4,5,6,7,8,9-Decachlorocyclononane: A more highly chlorinated compound with ten chlorine atoms.
Uniqueness
1,3,3,4,4,5,5,6,6-Nonachlorocyclohex-1-ene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more reactive in certain chemical reactions compared to its less chlorinated analogs. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91875-34-2 |
|---|---|
Molecular Formula |
C6HCl9 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
1,3,3,4,4,5,5,6,6-nonachlorocyclohexene |
InChI |
InChI=1S/C6HCl9/c7-2-1-3(8,9)5(12,13)6(14,15)4(2,10)11/h1H |
InChI Key |
SUEJDBVCZALKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
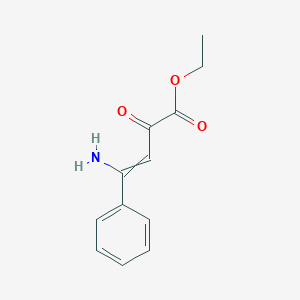
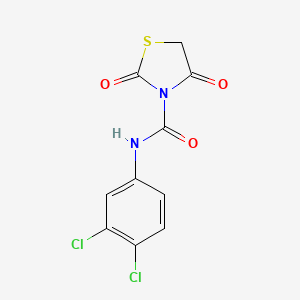

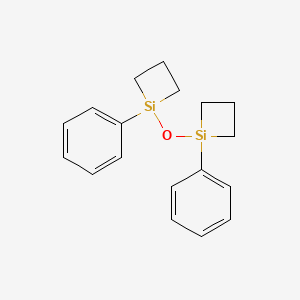

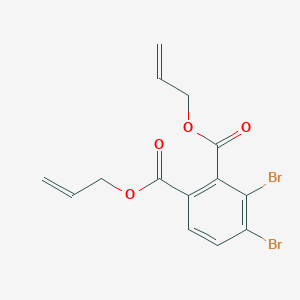
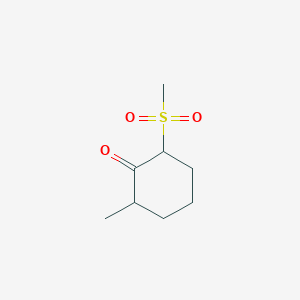

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
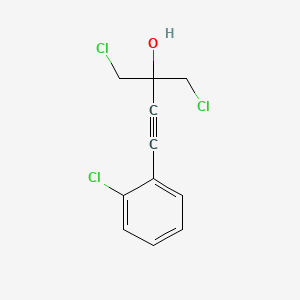
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
